molecular formula C10H12O5S B8528049 (2-ethoxy-4-formylphenyl) methanesulfonate

(2-ethoxy-4-formylphenyl) methanesulfonate

Cat. No.: B8528049
M. Wt: 244.27 g/mol
InChI Key: HTYSZVHRFXGDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-ethoxy-4-formylphenyl) methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-ethoxy-4-formyl-phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester typically involves the esterification of methanesulfonic acid with 2-ethoxy-4-formyl-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-4-formylphenyl) methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-ethoxy-4-formylphenyl) methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-ethoxy-4-formyl-phenyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methanesulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester
  • Methanesulfonic acid 4-hydroxymethyl-2-methoxy-phenyl ester
  • Methanesulfonic acid 4-methanesulfonyloxymethyl-2-methoxy-phenyl ester

Uniqueness

(2-ethoxy-4-formylphenyl) methanesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to similar compounds. The formyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

(2-ethoxy-4-formylphenyl) methanesulfonate

InChI

InChI=1S/C10H12O5S/c1-3-14-10-6-8(7-11)4-5-9(10)15-16(2,12)13/h4-7H,3H2,1-2H3

InChI Key

HTYSZVHRFXGDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-ethoxy-4-hydroxybenzaldehyde (3.0 g, 18.1 mmol, 1.0 equiv) and N,N-dimethylaminopyridine (2.87 g, 23.5 mmol, 1.3 equiv) in dichloromethane (10 mL) under Ar at 0° C. was added methanesulfonyl chloride (1.68 mL, 2.48 g, 21.7 mmol, 1.2 equiv). After the reaction mixture was stirred for 1 h, water (100 mL) was added, the solution extracted with dichloro-methane (3×50 mL) and the combined organic phases dried over MgSO4. Removal of the solvent by evaporation under reduced pressure provided the title compound in quantitative yield (4.8 g). 1H NMR (300 MHz, CDCl3): δ 1.42 (t, J=7.0 Hz, 3H), 3.19 (s, 3H), 4.14 (q, J=7.0 Hz, 2H), 7.41 (s, 2H), 7.45 (s, 1H), 9.89 (s, 1H). 13C NMR (75 MHz, CDCl3): δ 14.53, 38.94, 64.99, 112.20, 124.38, 125.17, 136.01, 142.92, 151.63, 190.65. MS (ISP): 245.2 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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